N-(2-Methylbenzyl)cyclopentanamine hydrochloride
Description
N-(2-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine hydrochloride salt featuring a cyclopentane ring linked to an amine group, which is further substituted with a 2-methylbenzyl moiety.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13;/h2-3,6-7,13-14H,4-5,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQMRNZMBJJGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzyl)cyclopentanamine hydrochloride typically involves the reaction of 2-methylbenzylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbenzyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
N-(2-Methylbenzyl)cyclopentanamine hydrochloride serves as an important building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic chemistry.
Reactivity and Functionalization
The compound can undergo several chemical reactions, including:
- Oxidation : It can be oxidized using agents like potassium permanganate.
- Reduction : Common reducing agents such as lithium aluminum hydride can be employed.
- Substitution Reactions : The methylene group can participate in nucleophilic substitution, allowing for the introduction of different functional groups.
Biological Research Applications
The biological activity of this compound has been a focal point of research due to its potential therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antipsychotic Potential | Exhibits properties similar to established antipsychotics, reducing hyperactivity in rodent models. | |
| Anti-inflammatory Effects | Inhibits nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases. | |
| Antimicrobial Activity | Demonstrates effectiveness against bacterial strains, including MRSA. |
Antipsychotic Activity Evaluation
A study evaluated the effects of this compound on behavior in rodent models. Results indicated significant reductions in hyperactivity comparable to established antipsychotic medications. This suggests a potential role for this compound in treating psychotic disorders.
Inflammation Model
In vitro studies conducted on RAW 264.7 macrophages revealed that the compound effectively reduced nitric oxide production, indicating anti-inflammatory properties that could be beneficial for conditions like rheumatoid arthritis.
Antimicrobial Testing
Research assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.
Industrial Applications
Beyond its academic and clinical research applications, this compound is also explored for its utility in industrial processes:
- Material Development : The compound is being investigated for use in developing new materials with specific chemical properties.
- Chemical Processes : Its unique reactivity profile makes it suitable for various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Methylbenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Implications :
- Solubility : The methoxyethyl analog () has higher polarity (lower LogP) due to the ether oxygen, improving aqueous solubility compared to the target compound .
- Bioavailability : The nitro-substituted analog () has a higher polar surface area (51 Ų), which may limit blood-brain barrier penetration compared to the target compound’s lower TPSA (~21.3 Ų) .
Biological Activity
N-(2-Methylbenzyl)cyclopentanamine hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentanamine structure, which may influence its interaction with biological targets. The presence of a methyl group on the benzyl moiety enhances lipophilicity, potentially affecting the compound's bioavailability and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate neurotransmitter systems or other signaling pathways, leading to various physiological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties. It has been studied for its potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluR), which are involved in numerous neurological processes. Such modulation can influence cognitive functions and may have implications for treating neurological disorders .
2. Antitumor Activity
Preliminary studies suggest that the compound could possess antitumor properties. In vitro assays have shown that certain derivatives of cyclopentanamine compounds can inhibit the proliferation of cancer cell lines, indicating potential for further development as anticancer agents .
3. Anti-inflammatory Properties
This compound has also been evaluated for anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting a pathway through which this compound could exert anti-inflammatory activity .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-Methylbenzyl)cyclopentanamine hydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves reductive amination between cyclopentanone and 2-methylbenzylamine, followed by hydrochloride salt formation. Key steps:
- Cyclopentanone activation : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions to reduce imine intermediates .
- Purification : Crystallization from ethanol/diethyl ether improves purity. Yield optimization (~60-70%) requires stoichiometric control of reactants and pH monitoring during salt formation .
- Common pitfalls : Impurities from incomplete reduction or side reactions (e.g., over-alkylation) require rigorous TLC monitoring (silica gel, chloroform:methanol 9:1).
Q. Which analytical techniques are most reliable for characterizing structural purity?
- Recommended methods :
- NMR : H and C NMR to confirm cyclopentane ring integration (e.g., δ 1.5–2.5 ppm for methylene protons) and absence of unreacted amine .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) to detect trace impurities (<1%) .
- Elemental analysis : Validate chloride content (theoretical Cl: ~13.5%) to confirm stoichiometric hydrochloride formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?
- Challenge : Cyclopentane ring conformation may lead to overlapping signals.
- Solutions :
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to decouple dynamic effects.
- COSY/NOESY : Identify spatial correlations between cyclopentane protons and the 2-methylbenzyl group to assign stereochemistry .
- X-ray crystallography : Single-crystal analysis (if feasible) provides definitive stereochemical confirmation .
Q. What strategies mitigate stability issues during in vitro pharmacological assays?
- Stability concerns : Hydrolysis under physiological pH (7.4) or light-induced degradation.
- Experimental design :
- Buffer selection : Use phosphate buffer (pH 6.8) with 0.01% EDTA to minimize metal-catalyzed degradation.
- Light protection : Store solutions in amber vials and conduct assays under low-light conditions.
- Accelerated stability testing : Monitor degradation kinetics at 40°C/75% RH to predict shelf-life .
Q. How can computational modeling guide SAR studies for this compound?
- Approach :
- Docking simulations : Use AutoDock Vina to predict binding affinity to target receptors (e.g., monoamine transporters).
- MD simulations : Analyze conformational flexibility of the cyclopentane ring in aqueous vs. lipid bilayer environments.
- DFT calculations : Assess electronic effects of the 2-methyl substituent on amine basicity (pKa ~8.2) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Observed discrepancies : Solubility in water (~15 mg/mL) vs. DMSO (>50 mg/mL).
- Resolution :
- Solvent polarity : Hydrochloride salt enhances water solubility via ionic interactions; freebase form (nonpolar) dissolves better in DMSO.
- Experimental validation : Confirm salt form via FTIR (N–H stretch at 2500–3000 cm) and compare with freebase spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
